![molecular formula C7H10N2O B1501710 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine CAS No. 886371-60-4](/img/structure/B1501710.png)
2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine
Overview
Description
2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine, also known as THOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. THOP is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the brain. This property makes THOP a promising candidate for the treatment of neurological disorders such as Alzheimer's disease. In
Mechanism of Action
2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine works by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase, 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine has been shown to increase the release of dopamine and serotonin in the brain. 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine is its potency as an acetylcholinesterase inhibitor. 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine has been shown to be more potent than other commonly used inhibitors such as donepezil and rivastigmine. However, 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine also has some limitations for lab experiments. 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine is a relatively new compound, and there is still much that is unknown about its properties and potential side effects. Additionally, 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine is a highly reactive compound, which can make it difficult to work with in the lab.
Future Directions
There are several future directions for research on 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine. One area of interest is in the development of new drugs based on 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine. Researchers are exploring the use of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine as a starting point for the development of new acetylcholinesterase inhibitors that may be more effective than current treatments. Another area of interest is in the study of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine's effects on other neurotransmitters and receptors in the brain. Finally, researchers are also exploring the potential use of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine in the treatment of other neurological disorders beyond Alzheimer's disease.
Scientific Research Applications
2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine has been extensively studied for its potential applications in research. One of the most promising areas of research is in the treatment of Alzheimer's disease. 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine has been shown to improve cognitive function in animal models of Alzheimer's disease by increasing the levels of acetylcholine in the brain. 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine has also been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia.
properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-9-6-2-3-8-4-7(6)10-5/h8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHRKSFJZPVYRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)CNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693884 | |
Record name | 2-Methyl-4,5,6,7-tetrahydro[1,3]oxazolo[5,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine | |
CAS RN |
886371-60-4 | |
Record name | 2-Methyl-4,5,6,7-tetrahydro[1,3]oxazolo[5,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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